molecular formula C19H28Cl2N2 B15203034 N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride

N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride

Cat. No.: B15203034
M. Wt: 355.3 g/mol
InChI Key: RPGXCUMDVBOHHH-QAPNYFPESA-N
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Description

N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two phenylethyl groups attached to a propane-1,3-diamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride typically involves the reaction of ®-1-phenylethylamine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Dimethyl-1,3-propanediamine
  • N,N′-Diethyl-1,3-propanediamine
  • N,N′-Diisopropyl-1,3-propanediamine

Uniqueness

N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride is unique due to the presence of phenylethyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C19H28Cl2N2

Molecular Weight

355.3 g/mol

IUPAC Name

N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C19H26N2.2ClH/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19;;/h3-8,10-13,16-17,20-21H,9,14-15H2,1-2H3;2*1H/t16-,17-;;/m1../s1

InChI Key

RPGXCUMDVBOHHH-QAPNYFPESA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCCN[C@H](C)C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCCCNC(C)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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